

Acquired Colistin Resistance via mcr Genes: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Colistin*

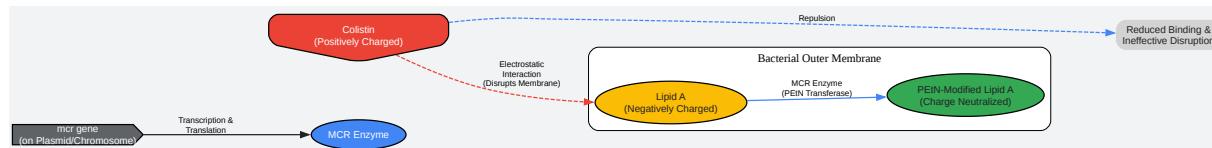
Cat. No.: *B15560248*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and global dissemination of mobilized **colistin** resistance (mcr) genes represent a significant threat to public health, compromising the efficacy of **colistin**, a last-resort antibiotic for treating multidrug-resistant Gram-negative infections. This technical guide provides an in-depth overview of the core aspects of mcr-mediated **colistin** resistance. It details the underlying molecular mechanisms, the diversity of mcr gene variants, their global prevalence, and the mobile genetic elements facilitating their spread. Furthermore, this guide offers comprehensive experimental protocols for the detection and characterization of mcr genes and associated resistance phenotypes, alongside visualizations of key pathways and workflows to support research and development efforts in combating this critical form of antimicrobial resistance.


Introduction

Colistin, a polypeptide antibiotic, is a crucial therapeutic option for infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae.^{[1][2]} For years, resistance to **colistin** was primarily attributed to chromosomal mutations, which are vertically transmitted and often associated with a fitness cost. However, the discovery of the first plasmid-mediated **colistin** resistance gene, mcr-1, in 2015 marked a paradigm shift in our understanding of **colistin** resistance.^{[1][3]} The horizontal transferability of mcr genes on mobile genetic elements allows for rapid dissemination among

diverse bacterial species, significantly accelerating the global spread of **colistin** resistance.[\[1\]](#) [\[3\]](#)[\[4\]](#) This guide serves as a technical resource for the scientific community to understand, detect, and characterize acquired **colistin** resistance mediated by mcr genes.

Mechanism of mcr-Mediated Colistin Resistance

The mcr genes encode phosphoethanolamine (PEtN) transferase enzymes.[\[3\]](#)[\[5\]](#) These enzymes catalyze the addition of a PEtN moiety to the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[\[3\]](#)[\[5\]](#) This modification of lipid A reduces the net negative charge of the bacterial outer membrane, which is the primary target for the cationic **colistin** molecule.[\[1\]](#) The decreased affinity between **colistin** and its target ultimately leads to the reduced efficacy of the antibiotic.[\[3\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of MCR-mediated **colistin** resistance.

Diversity and Nomenclature of mcr Genes

Since the initial discovery of mcr-1, a growing number of variants, designated mcr-1 through mcr-10, and their subtypes have been identified in various bacterial species and geographical locations.[\[2\]](#)[\[6\]](#) These variants share amino acid identity ranging from 30% to 70%.[\[3\]](#)

Global Epidemiology and Host Range

mcr genes have been detected in a wide range of Gram-negative bacteria, predominantly within the Enterobacteriaceae family, including *Escherichia coli*, *Klebsiella pneumoniae*, and

Salmonella species.[3][5][7] These genes have been identified in isolates from humans, livestock (pigs, poultry), food products, and the environment across all continents except Antarctica, highlighting their widespread dissemination.[4][5]

Quantitative Data on mcr Gene Prevalence

The prevalence of mcr genes varies significantly by geographical region, host, and the specific mcr variant. The following tables summarize key quantitative data from various surveillance studies.

Table 1: Global Prevalence of mcr-mediated **Colistin** Resistance in *E. coli*

Region	Sample Source	Prevalence (%)	Predominant mcr Variants	Reference(s)
Global	Clinical Isolates	1.76	mcr-1	[8]
Non-clinical Isolates		8.71	mcr-1	[8]
Asia	<i>E. coli</i> (all sources)	9.24	mcr-1, mcr-3	[8]
Europe	<i>E. coli</i> (all sources)	3.03	mcr-1, mcr-9	[8]
Africa	Clinical Isolates	7.58	mcr-1	[8]
Americas	Clinical Isolates	3.59	mcr-1, mcr-5	[8]

Table 2: Prevalence of mcr Genes in *Klebsiella pneumoniae*

Region	Prevalence in Colistin-Resistant Isolates (%)	Predominant mcr Variants	Reference(s)
Global	Varies by study	mcr-1, mcr-9	[3][9]
Asia	Higher prevalence compared to other regions	mcr-1, mcr-8	[9][10]

Table 3: Comparative Prevalence of Major mcr Gene Variants in *E. coli*

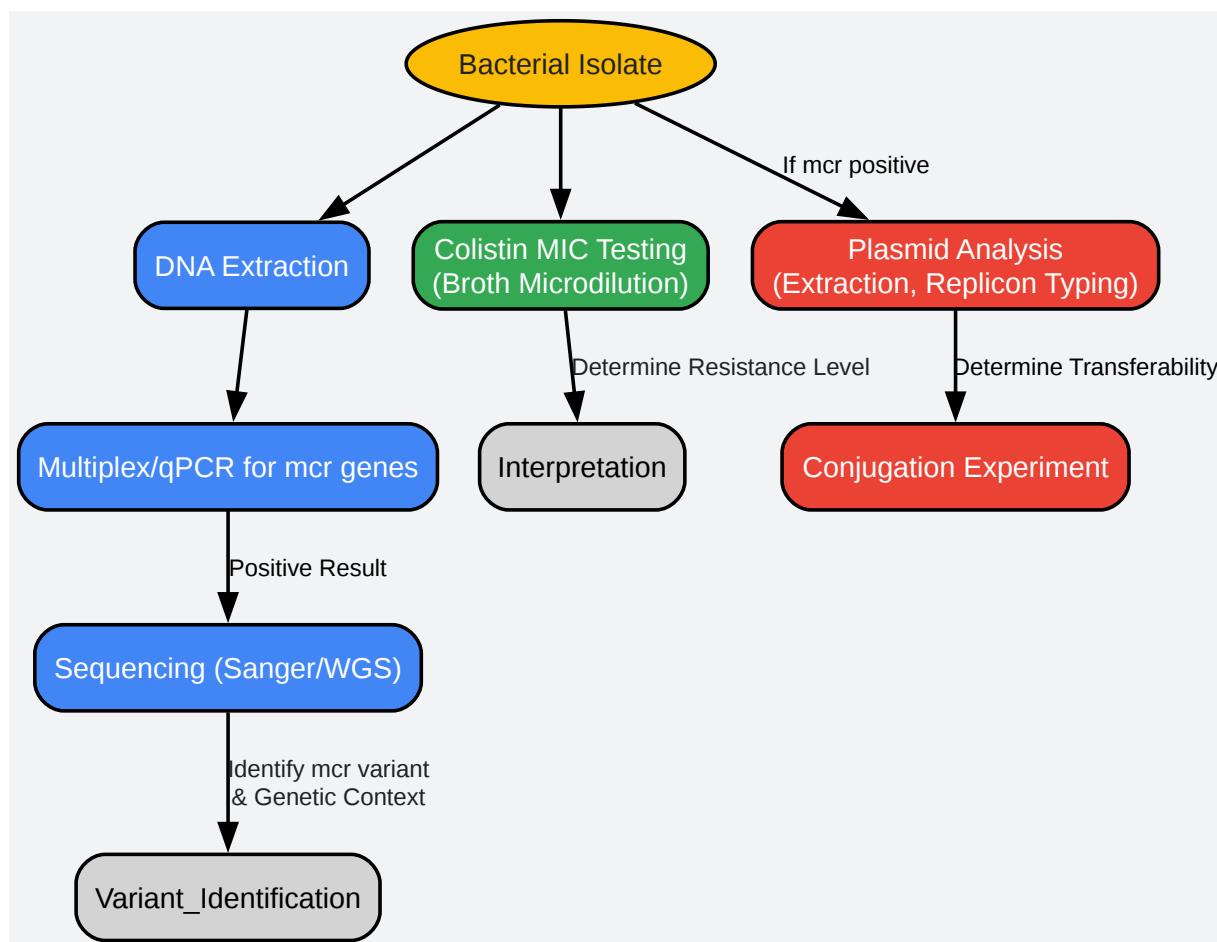
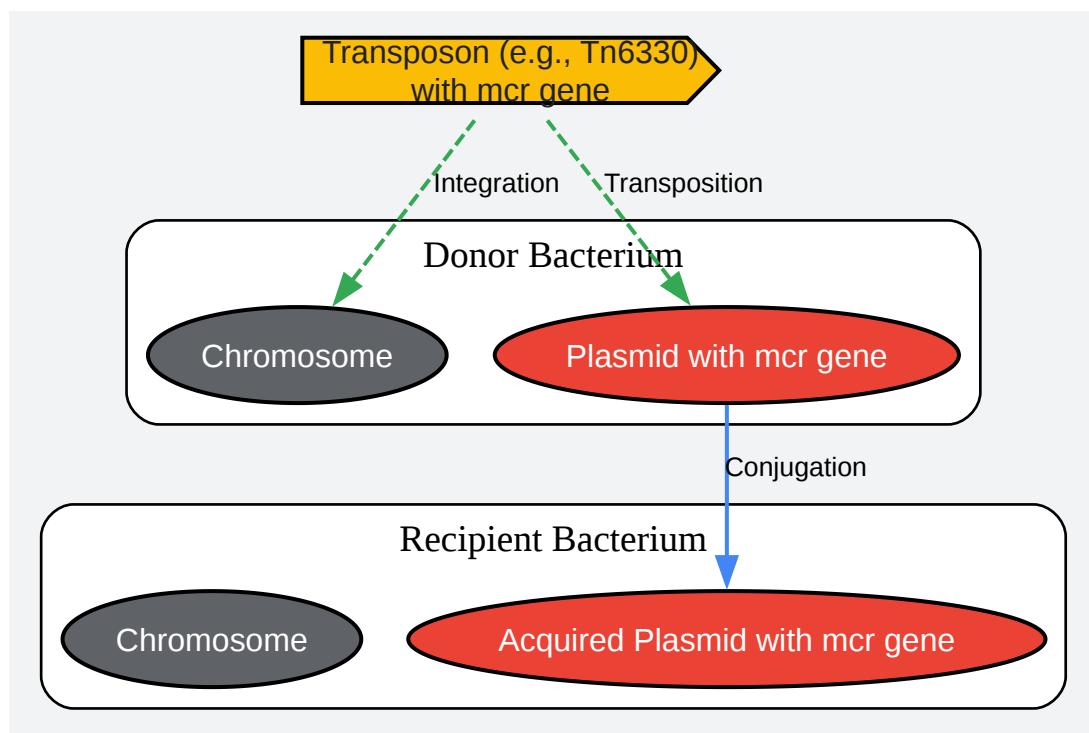


mcr Variant	Global Prevalence in mcr-positive <i>E. coli</i> (%)	Common Plasmids	Reference(s)
mcr-1	86.1	Incl2, IncX4, IncHI2	[11]
mcr-3	3.0	IncFII	
mcr-5	4.4	IncFII, Incl1-I	
mcr-9	5.7	IncHI2	

Table 4: **Colistin** Minimum Inhibitory Concentration (MIC) Distribution for mcr-Positive Isolates

Bacterial Species	mcr Gene	Colistin MIC Range (mg/L)	Reference(s)
<i>E. coli</i>	mcr-1	4 - >16	[12][13]
<i>E. coli</i>	mcr-2	4 - 16	[13]
<i>E. coli</i>	mcr-negative	≥16	[12]
<i>K. pneumoniae</i>	mcr-1	4 - >8	[3]

Mobile Genetic Elements and Horizontal Gene Transfer

The rapid dissemination of mcr genes is primarily due to their location on mobile genetic elements (MGEs), such as plasmids and transposons.^{[3][4]} Plasmids of various incompatibility groups, including IncI2, IncX4, and IncHI2, have been frequently associated with the carriage of mcr genes.^{[14][8][11]} The association of mcr genes with insertion sequences like ISApI1 can facilitate their mobilization and integration into different plasmid backbones or the bacterial chromosome.^{[4][15]}

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rapid detection and quantification of plasmid-mediated colistin resistance genes (mcr-1 to mcr-5) by real-time PCR in bacterial and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. journals.asm.org [journals.asm.org]
- 4. Multiplex PCR for detection of plasmid-mediated colistin resistance determinants, mcr-1, mcr-2, mcr-3, mcr-4 and mcr-5 for surveillance purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tenfold multiplex PCR method for simultaneous detection of mcr-1 to mcr-10 genes and application for retrospective investigations of *Salmonella* and *Escherichia coli* isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Worldwide Prevalence of mcr-mediated Colistin-Resistance *Escherichia coli* in Isolates of Clinical Samples, Healthy Humans, and Livestock—A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global epidemiology and genetic diversity of mcr-positive *Klebsiella pneumoniae*: A systematic review and genomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevalence of Mutated Colistin-Resistant *Klebsiella pneumoniae*: A Systematic Review and Meta-Analysis [mdpi.com]
- 11. Global Variation in *Escherichia coli* mcr-1 Genes and Plasmids from Animal and Human Genomes Following Colistin Usage Restrictions in Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Epidemiology and Colistin Resistant Mechanism of mcr-Positive and mcr-Negative Clinical Isolated *Escherichia coli* [frontiersin.org]
- 13. Frontiers | Occurrence of mcr-1 and mcr-2 colistin resistance genes in porcine *Escherichia coli* isolates (2010–2020) and genomic characterization of mcr-2-positive *E. coli*

[frontiersin.org]

- 14. Frontiers | Epidemiological and genomic characteristics of global mcr-positive Escherichia coli isolates [frontiersin.org]
- 15. Frontiers | Colistin Resistance and Molecular Characterization of the Genomes of mcr-1-Positive Escherichia coli Clinical Isolates [frontiersin.org]
- To cite this document: BenchChem. [Acquired Colistin Resistance via mcr Genes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15560248#acquired-colistin-resistance-via-mcr-genes\]](https://www.benchchem.com/product/b15560248#acquired-colistin-resistance-via-mcr-genes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com